molecular formula C18H36O2 B12530567 Octadec-9-ene-1,4-diol CAS No. 656242-14-7

Octadec-9-ene-1,4-diol

Cat. No.: B12530567
CAS No.: 656242-14-7
M. Wt: 284.5 g/mol
InChI Key: FQRABTHSGRPHIV-UHFFFAOYSA-N
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Description

Octadec-9-ene-1,4-diol: is an organic compound with the molecular formula C18H36O2 It is a long-chain diol with a double bond at the ninth carbon and hydroxyl groups at the first and fourth carbons

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octadec-9-ene-1,4-diol can be achieved through several methods. One common approach involves the hydrogenation of unsaturated fatty acids or their derivatives. For instance, the hydrogenation of oleic acid can yield this compound under specific conditions. Another method involves the reduction of octadec-9-ene-1,4-dione using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using catalysts such as palladium or platinum to facilitate the hydrogenation reaction. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: Octadec-9-ene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The double bond can be reduced to yield saturated diols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride) are employed.

Major Products:

    Oxidation: Octadec-9-ene-1,4-dione or octadec-9-ene-1,4-dicarboxylic acid.

    Reduction: Octadecane-1,4-diol.

    Substitution: Octadec-9-ene-1,4-dimethyl ether.

Scientific Research Applications

Chemistry: Octadec-9-ene-1,4-diol is used as a building block in the synthesis of various polymers and surfactants. Its unique structure allows for the creation of materials with specific properties, such as hydrophobicity or flexibility.

Biology: In biological research, this compound is studied for its potential role in cell membrane structure and function. It is also investigated for its antimicrobial properties and potential use in developing new antibiotics.

Medicine: this compound has potential applications in drug delivery systems. Its amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs and improve their solubility and bioavailability.

Industry: In the industrial sector, this compound is used in the production of lubricants, plasticizers, and emulsifiers. Its ability to modify the physical properties of materials makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of octadec-9-ene-1,4-diol involves its interaction with cell membranes and enzymes. The hydroxyl groups can form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, the compound can interact with enzymes involved in lipid metabolism, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

    Octadec-9-ene-1,12-diol: Similar structure but with hydroxyl groups at different positions.

    Octadec-9-ene-1,18-diol: Another long-chain diol with hydroxyl groups at the first and eighteenth carbons.

    Octadecane-1,4-diol: Saturated analog without the double bond.

Uniqueness: Octadec-9-ene-1,4-diol is unique due to the presence of both a double bond and hydroxyl groups at specific positions. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.

Properties

CAS No.

656242-14-7

Molecular Formula

C18H36O2

Molecular Weight

284.5 g/mol

IUPAC Name

octadec-9-ene-1,4-diol

InChI

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(20)16-14-17-19/h9-10,18-20H,2-8,11-17H2,1H3

InChI Key

FQRABTHSGRPHIV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCC(CCCO)O

Origin of Product

United States

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